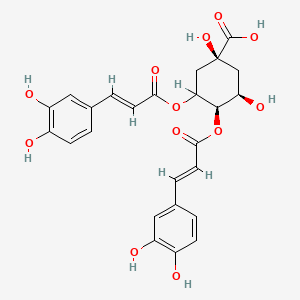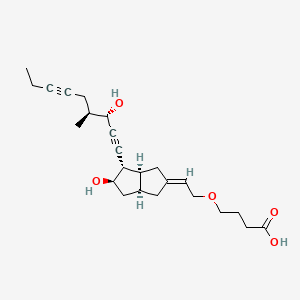![molecular formula C6H14BN3O3 B1231310 {3-[(1,3,2-Dioxaborolan-2-yl)oxy]propyl}guanidine](/img/structure/B1231310.png)
{3-[(1,3,2-Dioxaborolan-2-yl)oxy]propyl}guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(1,3,2-dioxaborolan-2-yl)oxy]propyl}guanidine is a member of the class of guanidines obtained by replacement of one of the amino hydrogens of guanidine itself by a (1,3,2-dioxaborolan-2-yl)oxypropyl group. It is a 1,3,2-dioxaborolane and a member of guanidines.
Scientific Research Applications
Histamine H4 Receptor Agonists Development
- The acylation of the guanidine group in compounds like 3-[(1,3,2-Dioxaborolan-2-yl)oxy]propylguanidine shows potential in developing potent histamine H4 receptor agonists. These agonists possess selectivity and intrinsic activity that are crucial in histamine receptor-related therapies and research (Igel et al., 2009).
Preventing Advanced Glycation Endproducts (AGEs) Formation
- Aminoguanidine, a derivative of guanidine, reacts with alpha,beta-dicarbonyl compounds to prevent the formation of AGEs. This aspect is vital in the study of diabetic complications and AGE-related disorders (Thornalley, 2003).
DNA Damage Investigation
- The reaction of aminoguanidine with Fe+3, showing DNA damage, provides a perspective on its potential use and effects in clinical settings, especially in the context of diabetes (Suji & Sivakami, 2006).
Development of Near-Infrared Fluorescent Probes
- The design of near-infrared fluorescence off-on probes using compounds with a dioxaborolan-2-yl group for detecting agents like benzoyl peroxide in biological samples showcases the application in fluorescence imaging and detection (Tian et al., 2017).
Vulnerability of Spinal Motor Neurons to Reactive Dicarbonyl Compounds
- Research on the vulnerability of spinal motor neurons to reactive compounds, including derivatives of guanidine, is significant for understanding the pathophysiology of neurodegenerative diseases (Shinpo et al., 2000).
Investigation of Antioxidant Properties
- The antioxidant properties of aminoguanidine and its derivatives have been studied by exploring their reactions with various oxidants, which is critical for understanding their potential role in biological systems (Xiang et al., 2019).
Development of Energetic Derivatives
- The synthesis of new energetic derivatives of nitroguanidine, which include the modification of guanidine frameworks, contributes to the development of materials with potential applications in explosive and propellant technologies (Wu et al., 2015).
properties
Product Name |
{3-[(1,3,2-Dioxaborolan-2-yl)oxy]propyl}guanidine |
|---|---|
Molecular Formula |
C6H14BN3O3 |
Molecular Weight |
187.01 g/mol |
IUPAC Name |
2-[3-(1,3,2-dioxaborolan-2-yloxy)propyl]guanidine |
InChI |
InChI=1S/C6H14BN3O3/c8-6(9)10-2-1-3-11-7-12-4-5-13-7/h1-5H2,(H4,8,9,10) |
InChI Key |
QHANCKHXGBJANE-UHFFFAOYSA-N |
SMILES |
B1(OCCO1)OCCCN=C(N)N |
Canonical SMILES |
B1(OCCO1)OCCCN=C(N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



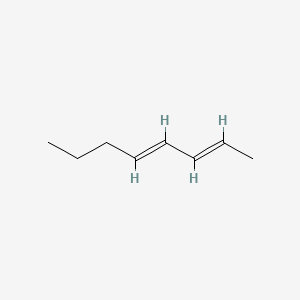
![(3E)-5-ethyl-3-[(N-methylanilino)methylidene]thiophen-2-one](/img/structure/B1231228.png)
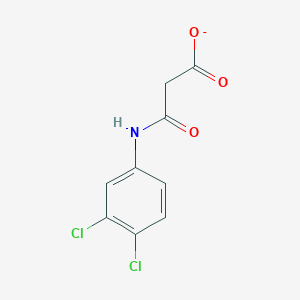

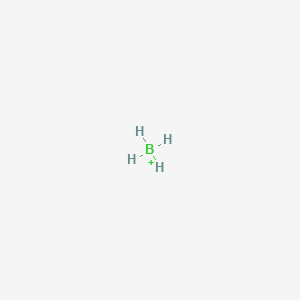
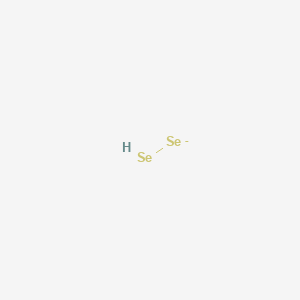


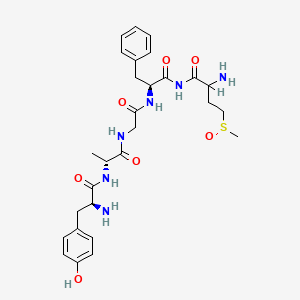
![(E)-N-[1-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B1231242.png)
